1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Description
Contextualization of Nitrogen-Containing Heterocycles in Supramolecular Chemistry and Coordination Science
Nitrogen-containing heterocycles are fundamental building blocks in the realms of supramolecular chemistry and coordination science. acs.orgroyalsocietypublishing.orgwikipedia.org The nitrogen atom within these rings provides a readily available lone pair of electrons, acting as a Lewis base to coordinate with metal ions. rsc.org Pyridine (B92270), a simple six-membered heterocycle, and its derivatives are particularly prominent due to their versatile coordination modes and electronic properties. rsc.orgnih.gov The strategic incorporation of multiple pyridyl units into a single molecular scaffold gives rise to multipyridyl ligands, which are instrumental in the construction of complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, sensing, and gas storage. rsc.orgrsc.org The geometry and connectivity of the final structure are dictated by the number and orientation of the pyridyl groups within the ligand.
Significance of Ester Linkages in Constructing Versatile Ligand Frameworks
Ester linkages, while less common than amide or ether bonds in ligand design, offer a unique combination of features for constructing versatile ligand frameworks. They introduce polarity and the potential for hydrogen bonding via the carbonyl oxygen. Furthermore, the ester group can influence the electronic properties of the ligand and, in some cases, participate directly in metal coordination, although this is less frequent than coordination through nitrogen heterocycles. rsc.org The presence of ester functionalities can also impact the solubility and processing of the resulting metal complexes. In the context of coordination polymers, ligands containing ester groups have been synthesized to create diverse structural motifs. rsc.org
Overview of Research Trends in Flexible and Rigid Ligand Design for Metal-Organic Architectures
The design of ligands for metal-organic architectures is broadly categorized into rigid and flexible approaches. Rigid ligands, often based on aromatic backbones, provide a high degree of predictability in the resulting structures, leading to well-defined and robust frameworks. Conversely, flexible ligands, which contain rotatable bonds typically in aliphatic chains, can adopt various conformations. This flexibility can lead to the formation of novel and sometimes unpredictable network topologies, including interpenetrated frameworks or structures that can respond to external stimuli. Research is increasingly focused on harnessing the conformational freedom of flexible ligands to create dynamic materials with tunable properties.
Defining the Research Niche and Potential of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate in Modern Chemical Disciplines
This compound represents a confluence of the design principles outlined above. It is a tri-pyridyl ligand, suggesting its capability to act as a tridentate or bridging ligand to form multinuclear complexes or coordination polymers. The use of 3-pyridyl groups, as opposed to 2- or 4-pyridyl isomers, imparts a specific angular geometry to the potential coordination bonds.
The central pentanoate/pentanedione backbone provides a degree of flexibility, allowing the terminal pyridyl groups to orient in various ways to accommodate the coordination preferences of different metal ions. This flexibility, combined with the multiple coordination sites, positions this compound as a candidate for the synthesis of complex one-, two-, or three-dimensional metal-organic architectures.
The ester/dione functionality adds another layer of potential complexity and functionality. The carbonyl oxygens could engage in hydrogen bonding, influencing the packing of the supramolecular structure, or potentially act as secondary coordination sites.
Given the lack of specific research, the niche for this compound lies in the fundamental exploration of its coordination behavior. Future research could involve:
Synthesis and Characterization: Developing and optimizing a synthetic route for the compound and its full characterization using techniques like NMR, IR spectroscopy, and mass spectrometry.
Coordination Chemistry: Reacting the ligand with various transition metals to synthesize new coordination complexes.
Structural Analysis: Determining the crystal structures of any resulting complexes to understand the ligand's coordination modes and conformational preferences.
Property Investigation: Exploring the magnetic, photoluminescent, or catalytic properties of the synthesized metal-organic architectures.
The study of this compound could provide valuable insights into how the interplay of flexible backbones and multiple, angularly disposed donor groups dictates the self-assembly of coordination compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tripyridin-3-ylpentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCWKXSMMCGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477655 | |
| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94678-45-2 | |
| Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Chemical Synthesis of 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate
Esterification Pathways Employing Diverse Coupling Reagents
The direct condensation of a carboxylic acid and an alcohol to form an ester is a dehydration reaction. In the laboratory, this transformation is often facilitated by coupling agents that activate the carboxylic acid and promote efficient reaction under mild conditions.
A widely utilized method for synthesizing esters from carboxylic acids and alcohols employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). chemicalbook.com DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate readily reacts with an alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU), a stable urea (B33335) byproduct.
The role of DMAP is crucial, particularly for less nucleophilic alcohols or when side reactions are a concern. mdpi.com DMAP acts as a potent acyl-transfer catalyst by reacting with the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, which accelerates the rate of esterification and suppresses potential side reactions like the intramolecular rearrangement of the O-acylisourea to an unreactive N-acylurea. mdpi.comnist.gov
The DCC/DMAP method is the foundation of the Steglich esterification, a protocol renowned for its mild reaction conditions and broad substrate scope. First reported in 1978, this method is particularly effective for sterically hindered substrates or those sensitive to harsher conditions, making it suitable for the formation of the target tri-ester. mdpi.com The reaction is typically conducted at room temperature in aprotic polar solvents. A significant practical challenge of this method is the removal of the DCU byproduct, which is insoluble in many common organic solvents and is often removed by filtration. chemicalbook.comnist.gov However, trace amounts can sometimes co-purify with the desired product, necessitating careful purification. nist.gov
Table 1: Representative Conditions for Steglich Esterification
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Reagents | Pentane-1,3,5-triol, 3-Pyridinecarboxylic acid | Alcohol and carboxylic acid precursors |
| Stoichiometry | 1.0 eq. Alcohol, 3.0-3.3 eq. Acid, 3.3-3.6 eq. DCC | Ensures complete esterification of the triol |
| Catalyst | 0.3-0.5 eq. DMAP | Accelerates acyl transfer, enhances yield |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions |
| Work-up | Filtration, Acidic Wash | Removes DCU byproduct and excess DMAP chemicalbook.com |
An alternative and highly effective strategy for ester synthesis involves the condensation of an alcohol with an acyl chloride (or acid chloride). This method is often irreversible and proceeds rapidly. The synthesis is a two-step process: first, the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with the alcohol.
3-Pyridinecarboxylic acid can be converted to 3-pyridinecarbonyl chloride (nicotinoyl chloride) using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with pentane-1,3,5-triol. These reactions generate hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent acid-catalyzed side reactions, especially given the presence of basic pyridine (B92270) rings in the product. A non-nucleophilic base, such as pyridine or triethylamine (B128534) (Et₃N), is typically added as an HCl scavenger.
Table 2: Representative Conditions for Acid Chloride Condensation
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Reagents | Pentane-1,3,5-triol, 3-Pyridinecarbonyl chloride | Alcohol and activated acid precursors |
| Stoichiometry | 1.0 eq. Alcohol, 3.0-3.3 eq. Acid Chloride | Ensures complete reaction |
| Base | 3.0-3.5 eq. Pyridine or Triethylamine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane (DCM), Chloroform | Anhydrous aprotic solvent |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Work-up | Aqueous wash, Extraction | Removes base hydrochloride salt and unreacted materials |
Synthesis of Precursor Molecules and Intermediates
The successful synthesis of the target ester relies on the availability of its key precursors: 3-pyridyl carboxylic acid derivatives and the 1,3,5-pentanetriol (B42939) backbone.
The primary carboxylic acid precursor is 3-pyridinecarboxylic acid, commonly known as nicotinic acid. It is produced industrially on a large scale, primarily through the vapor-phase oxidation of 3-methylpyridine (B133936) (3-picoline). This process typically utilizes a solid oxidation catalyst, often composed of vanadium oxide (V₂O₅) on a titanium dioxide (TiO₂) support, at elevated temperatures. Other synthetic routes reported include liquid-phase oxidation using nitric acid or multi-component syntheses to generate functionalized pyridine rings. For laboratory-scale applications requiring the acid chloride, nicotinic acid can be readily converted to nicotinoyl chloride using reagents like thionyl chloride.
Pentane-1,3,5-triol is a polyol with hydroxyl groups at the 1, 3, and 5 positions. Its synthesis can be achieved through the reduction of appropriate precursors. One documented laboratory method involves the catalytic hydrogenation of 1,3,5-pentanetrione. This reaction reduces the three ketone groups to the corresponding secondary and primary alcohols.
Table 3: Synthesis of Pentane-1,3,5-triol via Hydrogenation
| Parameter | Value/Condition | Reference |
|---|---|---|
| Substrate | 1,3,5-Pentanetrione | |
| Catalyst | 5-10 wt% Palladium on Carbon (Pd/C) | |
| Solvent | Ethanol (B145695) or Tetrahydrofuran (THF) | |
| Hydrogen Pressure | 10–50 bar |
| Temperature | 50–100 °C | |
Additionally, synthetic routes to structural isomers have been developed from biorenewable sources. For instance, pentane-1,2,5-triol has been successfully synthesized from furfuryl alcohol, a lignocellulose-derived product. This route involves an Achmatowicz rearrangement followed by hydrogenation and reduction steps, highlighting a sustainable pathway to related polyol backbones.
Optimization of Reaction Conditions and Purity Control Methodologies
Information regarding the optimization of reaction conditions and specific purity control methodologies for the synthesis of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate is not available in the surveyed literature.
Solvent Selection and Reaction Kinetics Profiling
There are no published studies on solvent selection or the reaction kinetics for the synthesis of this compound.
Chromatographic and Recrystallization Purification Strategies
Specific chromatographic or recrystallization strategies for the purification of this compound have not been documented.
Advanced Spectroscopic and Diffraction Based Methodologies for Molecular and Supramolecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships.
High-resolution ¹H and ¹³C NMR spectroscopy are the initial steps in structural determination, providing a map of the proton and carbon environments within the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.
For 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) rings and the pentanoate backbone. The protons on the pyridine rings will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts influenced by their position relative to the nitrogen atom and the ester linkage. The protons of the pentanoate chain will be found in the aliphatic region (typically δ 1.5-5.0 ppm). The methine proton at the C3 position, being adjacent to an ester oxygen, would be expected to be deshielded and appear at a higher chemical shift compared to the methylene (B1212753) protons at C2 and C4.
The ¹³C NMR spectrum will similarly provide characteristic signals for each unique carbon atom. The carbonyl carbons of the ester groups are highly deshielded and will appear significantly downfield (δ 160-180 ppm). The carbons of the pyridine rings will resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the pentanoate backbone will be observed in the upfield region (δ 20-70 ppm).
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridyl-H2, H6 | 8.5 - 8.8 | m | - |
| Pyridyl-H4 | 7.8 - 8.1 | m | - |
| Pyridyl-H5 | 7.2 - 7.5 | m | - |
| Pentanoate-H3 | 5.0 - 5.4 | quintet | 6-7 |
| Pentanoate-H1, H5 | 4.2 - 4.6 | t | 6-7 |
| Pentanoate-H2, H4 | 2.0 - 2.4 | dt | 6-7, 6-7 |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 173 |
| Pyridyl-C2, C6 | 148 - 152 |
| Pyridyl-C4 | 135 - 138 |
| Pyridyl-C3 | 128 - 132 |
| Pyridyl-C5 | 123 - 126 |
| Pentanoate-C3 | 68 - 72 |
| Pentanoate-C1, C5 | 63 - 67 |
| Pentanoate-C2, C4 | 35 - 40 |
To unambiguously assign the proton and carbon signals and to determine the complete bonding network and spatial arrangement, a suite of two-dimensional (2D) NMR experiments is employed. studylib.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pentanoate chain (e.g., H1 with H2, H2 with H3, etc.) and between neighboring protons on the pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. utm.my NOESY is crucial for determining the conformation of the molecule, for instance, the spatial relationship between the protons of the pentanoate backbone and the protons of the pyridyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). youtube.comyoutube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the C3 carbon of the pentanoate would show a cross-peak with the H3 proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, a correlation between the carbonyl carbon (C=O) and the protons on the adjacent pentanoate carbon (H1/H5) and the pyridyl protons would confirm the ester linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. aps.orgresearchgate.net
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester groups, expected in the region of 1730-1750 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester linkages would also give rise to strong bands, typically in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The aromatic C=C and C=N stretching vibrations of the pyridine rings would appear in the 1600-1450 cm⁻¹ range. C-H stretching vibrations from both the aromatic pyridyl rings and the aliphatic pentanoate chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing modes of the pyridine rings would be expected to give strong Raman signals.
Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | 1750 - 1730 | 1750 - 1730 | Strong (IR), Weak (Raman) |
| C=C, C=N Stretch (Pyridine) | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300 - 1000 | 1300 - 1000 | Strong (IR) |
| Pyridine Ring Breathing | - | ~1000 | Strong (Raman) |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org
High-resolution mass spectrometry (HRMS) can measure the m/z value of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecule, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defect of the constituent atoms. For this compound (C₂₀H₁₉N₃O₄), HRMS would be used to confirm this exact molecular formula.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules directly from solution. nih.govresearchgate.net In ESI-MS, the sample solution is sprayed through a charged capillary, creating charged droplets from which solvent evaporates to yield gas-phase ions. For this compound, ESI-MS would likely produce a prominent protonated molecular ion [M+H]⁺.
The fragmentation of this ion in the mass spectrometer (MS/MS) would provide valuable structural information. acs.org Expected fragmentation pathways would include the cleavage of the ester bonds, leading to the loss of pyridyl groups and fragments of the pentanoate chain. The fragmentation of the pyridine ring itself can also occur. rsc.org
Hypothetical ESI-MS Fragmentation Data for this compound ([M+H]⁺)
| m/z Value (Hypothetical) | Proposed Fragment | Fragmentation Pathway |
| 378.14 | [C₂₀H₁₉N₃O₄+H]⁺ | Molecular Ion |
| 285.10 | [M - C₅H₄N]⁺ | Loss of a pyridyl group |
| 192.06 | [M - 2(C₅H₄N)]⁺ | Loss of two pyridyl groups |
| 124.05 | [C₅H₄N-CO-O]⁺ | Fragment containing a pyridyl and ester group |
| 79.04 | [C₅H₅N]⁺ | Pyridine |
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal information about bond lengths, bond angles, and the spatial orientation of molecules, which collectively define the molecular conformation. Furthermore, it reveals how these individual molecules pack together in the crystal lattice, governed by a network of intermolecular non-covalent interactions.
Crystallization Techniques for Generating Diffraction-Quality Crystals of 1,3,5-Tri-2-pyridylpentane-1,5-dione
The successful growth of single crystals suitable for X-ray diffraction analysis is a critical and often challenging step. For 1,3,5-Tri-2-pyridylpentane-1,5-dione, a straightforward and effective method has been reported. The synthesis of this compound involves the reaction of 1-(2-pyridyl)ethanone with pyridine-2-carbaldehyde in an ethanol (B145695) solution at room temperature. researchgate.net This reaction mixture, upon neutralization, yields the target compound.
For the purpose of obtaining diffraction-quality crystals, a slow evaporation technique is commonly employed. In a typical procedure, the purified compound is dissolved in an appropriate solvent or a mixture of solvents. The resulting solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of several hours to days. This gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice, rather than rapid precipitation which tends to form amorphous solids or microcrystalline powders. The choice of solvent is crucial and is often determined empirically.
In the case of related pyridyl-containing organic compounds, techniques such as vapor diffusion are also utilized. mdpi.com This involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the solubility of the compound, promoting the formation of high-quality crystals.
Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions
The crystal structure of 1,3,5-Tri-2-pyridylpentane-1,5-dione was determined to be in the triclinic space group P-1. researchgate.net The analysis of the crystal packing reveals the intricate network of intermolecular forces that dictate the supramolecular architecture. These non-covalent interactions, though weaker than covalent bonds, are fundamental in controlling the physical properties of the solid material.
The detailed crystallographic data for 1,3,5-Tri-2-pyridylpentane-1,5-dione is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₇N₃O₂ |
| Formula Weight | 331.37 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3830 (17) |
| b (Å) | 10.750 (2) |
| c (Å) | 10.950 (2) |
| α (°) | 101.92 (3) |
| β (°) | 104.71 (3) |
| γ (°) | 111.51 (3) |
| Volume (ų) | 837.3 (3) |
| Z | 2 |
| R-factor | 0.044 |
| Data sourced from Acta Cryst. (2007). E63, o4846 researchgate.net |
Computational and Theoretical Chemistry Approaches for Understanding 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, DFT can elucidate its reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more susceptible to electronic transitions. researchgate.netacs.org
For this compound, the presence of pyridine (B92270) rings and carbonyl groups is expected to influence the HOMO-LUMO gap significantly. The nitrogen atoms in the pyridine rings and the oxygen atoms of the carbonyl groups possess lone pairs of electrons, which can contribute to the HOMO. The LUMO is likely to be distributed over the π-conjugated systems of the pyridine rings and the C=O bonds. The extended conjugation in the molecule would likely lead to a relatively small HOMO-LUMO gap, suggesting potential for applications in electronic materials. youtube.com
Table 1: Hypothetical DFT Calculation Results for Frontier Orbitals of this compound
| Parameter | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
Note: This data is hypothetical and serves to illustrate the typical output of DFT calculations. Actual values would require specific computational studies.
Analysis of the electronic transitions, often performed using Time-Dependent DFT (TD-DFT), can predict the molecule's UV-Visible absorption spectrum. The transitions would likely involve π-π* and n-π* transitions associated with the pyridyl and carbonyl moieties.
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org This map is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn helps in understanding and predicting intermolecular interactions, such as hydrogen bonding and coordination with metal ions. researchgate.netrsc.org
For this compound, the EPS map is expected to show negative potential (typically colored red or orange) around the nitrogen atoms of the pyridine rings and the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors or metal coordination sites. researchgate.netresearchgate.net Conversely, the hydrogen atoms on the pyridine rings and the aliphatic chain would exhibit positive potential (blue or green), marking them as potential hydrogen bond donors.
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration
The flexibility of the pentanoate chain in this compound allows it to adopt numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring this conformational landscape.
Energy minimization techniques are used to find the most stable conformation (the global minimum on the potential energy surface) of a molecule. For a flexible molecule like this compound, multiple local minima exist. Conformational sampling methods, such as Monte Carlo or systematic searches, are employed to explore the different possible arrangements of the molecule and identify low-energy conformers. nih.gov
The central pentanoate chain has several rotatable bonds. The rotation around these bonds is not entirely free due to steric hindrance and electronic effects. By systematically rotating these bonds and calculating the corresponding energy changes, a potential energy profile can be constructed. This profile reveals the energy barriers for rotation between different conformations.
MD simulations can provide a dynamic picture of the molecule's flexibility by simulating its motion over time at a given temperature. nih.govnih.gov Analysis of the trajectories from an MD simulation can reveal the accessible conformations and the frequency of transitions between them, offering insights into the molecule's dynamic behavior in different environments.
Table 2: Estimated Rotational Barriers for Key Bonds in a Pentanedione Backbone
| Bond | Estimated Rotational Barrier (kcal/mol) |
| C(O)-CH2 | 3-5 |
| CH2-CH | 4-6 |
Note: These are estimated values for a generic pentanedione backbone and would need to be calculated specifically for this compound.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific peaks to the vibrational modes of the molecule, such as the C=O stretching of the ketone groups and the C-N stretching of the pyridine rings.
Similarly, as mentioned in section 4.1.1, TD-DFT can predict the UV-Visible absorption spectrum. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental data to understand the electronic transitions occurring in the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Comparing the calculated chemical shifts with experimental NMR data is a powerful way to confirm the molecule's structure and conformation in solution.
Computational NMR Chemical Shift Calculations
Computational chemistry offers powerful tools to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules, providing invaluable assistance in structure elucidation and verification. For a compound like this compound, ab initio and density functional theory (DFT) methods are commonly employed to calculate ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of complex spectra and in confirming the proposed molecular structure.
The general approach involves several key steps. Initially, the three-dimensional coordinates of the molecule are generated and its geometry is optimized using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). This process finds the lowest energy conformation of the molecule. Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
To obtain the final chemical shifts, the calculated isotropic shielding values (σ) of the molecule's nuclei are referenced against the isotropic shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift (δ) is then determined using the formula: δ = σ(TMS) - σ(sample).
The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set, as well as the consideration of solvent effects. While no specific computational NMR data for this compound is publicly available in the literature, studies on similar pyridine derivatives demonstrate the utility of this approach. For instance, research on other pyridyl compounds has shown that DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C.
For this compound, a computational study would be expected to provide distinct chemical shift values for the different protons and carbons in the molecule. The protons on the three pyridine rings would have characteristic shifts influenced by their position relative to the nitrogen atom and the carbonyl groups. Similarly, the carbons of the pyridine rings and the pentanoate backbone would exhibit predictable chemical shifts. A hypothetical data table of calculated vs. experimental chemical shifts would be the ultimate output of such a study, providing a powerful tool for the structural analysis of this compound.
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is crucial for understanding the vibrational modes of a compound and for interpreting its experimental spectra. As with NMR calculations, this analysis is typically performed using DFT methods.
While specific theoretical vibrational frequency analysis of this compound is not available in the reviewed literature, a study on the closely related molecule, 3-pyridyl methyl ketone, provides a strong proxy for the type of information such an analysis would yield. tandfonline.comtandfonline.com This study utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to compute the vibrational wavenumbers. tandfonline.com
The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. The analysis provides a detailed assignment of each vibrational mode, such as stretching, bending, and torsional vibrations of the different functional groups within the molecule.
For this compound, a theoretical vibrational analysis would be expected to identify the characteristic stretching frequencies for the C=O bonds of the ketone groups, typically found in the 1600–1750 cm⁻¹ region. tandfonline.com The various C-H and C-C stretching and bending vibrations of the pyridine rings and the pentanoate chain would also be calculated and assigned.
Below are interactive tables showcasing the kind of data a theoretical vibrational frequency analysis would generate, based on the findings for 3-pyridyl methyl ketone. tandfonline.com
Table 1: Calculated and Experimental Vibrational Wavenumbers (cm⁻¹) for Key Functional Groups of a Related Pyridyl Ketone.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| C=O Stretch | 1746 | 1684 | Symmetric stretching |
| C-H (ring) Stretch | 3110-3050 | Not reported | Stretching vibrations |
| C-H (methyl) Stretch | 2950-2900 | Not reported | Stretching vibrations |
| C-N Stretch | 1335 | Not reported | Stretching vibration |
| C-C (ring) Stretch | 1590-1400 | Not reported | Stretching vibrations |
Data adapted from a study on 3-pyridyl methyl ketone. tandfonline.com
Table 2: Detailed Assignment of Vibrational Modes for a Related Pyridyl Ketone.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) | Assignment (Total Energy Distribution %) |
| 1746 | 1676 | 1684 (vs) | ν(C=O) (100) |
| 1622 | 1557 | 1578 (s) | ν(C-C) (45), β(C-C-H) (30) |
| 1445 | 1387 | 1395 (m) | ν(C-C) (35), β(C-C-H) (25) |
| 1280 | 1229 | 1235 (s) | β(C-C-H) (50), ν(C-C) (20) |
| 1045 | 1003 | 1020 (m) | β(C-C-H) (60) |
| 825 | 792 | 805 (s) | γ(C-H) (70) |
vs = very strong, s = strong, m = medium. Data adapted from a study on 3-pyridyl methyl ketone. tandfonline.com
A similar comprehensive analysis for this compound would provide a complete "molecular fingerprint," aiding in its identification and characterization. canterbury.ac.nz The theoretical spectra would serve as a valuable reference for experimental chemists working with this compound.
No Information Found on the Coordination Chemistry of "this compound"
Following a comprehensive search of available scientific literature, no data or research findings were identified for the chemical compound "this compound" in the context of coordination chemistry. The search was conducted to gather information for an article structured around its use as a multi-dentate ligand in constructing metal-organic architectures.
Searches for the specified compound name and its potential synonyms, including "1,3,5-tri(pyridin-3-yl)pentane-1,5-dione" as indicated by its chemical structure, did not yield any publications detailing its synthesis, chelation modes, or use in forming metal complexes or coordination polymers. nih.gov The provided CAS number in some databases for a related structure also did not lead to any relevant literature on its coordination chemistry.
While extensive research exists on the coordination chemistry of other multi-dentate ligands containing pyridyl groups, and general principles of designing metal-organic architectures are well-established, there is no specific information available for the requested compound. rsc.orgnih.govmdpi.comnih.govrsc.org Methodologies such as solvothermal and hydrothermal synthesis, as well as self-assembly strategies, are commonly employed for creating coordination polymers with various pyridyl-containing ligands. cmu.edursc.orgresearchgate.net Similarly, the structural diversity and topology of the resulting assemblies are a major area of investigation in the field of metal-organic frameworks. researchgate.netucl.ac.ukrsc.orgnih.gov
However, due to the strict instruction to focus solely on "this compound," and the absence of any research on its coordination chemistry, it is not possible to generate the requested article with scientifically accurate and verifiable content. The fundamental information required to populate the outlined sections—such as its chelation modes, the influence of its conformation on coordination, specific synthetic protocols for its complexes, and the structural characteristics of any resulting assemblies—is not present in the accessible scientific domain.
Therefore, the generation of a detailed, informative, and scientifically accurate article as per the provided outline for "this compound" cannot be fulfilled.
Coordination Chemistry of 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate As a Multi Dentate Ligand
Structural Diversity and Topology of Resultant Coordination Assemblies
Formation of Discrete Molecular Complexes and 0D Clusters
No studies detailing the synthesis or structural characterization of discrete (0D) molecular complexes or clusters involving 1,3,5-Tri(3-pyridyl)-1,5-pentanoate as a ligand were found.
Construction of One-Dimensional (1D) Chains and Rods
There is no available research on the use of this compound for the construction of one-dimensional coordination polymers, such as chains or rods.
Assembly of Three-Dimensional (3D) Metal-Organic Frameworks (MOFs)
No evidence was found of this compound being employed in the assembly of three-dimensional metal-organic frameworks.
Exploration of Metal Ion Selectivity and Ligand Binding Affinities
The selective binding properties of this compound towards different metal ions have not been investigated in any published studies.
Spectroscopic and Titration Methodologies for Stoichiometry Determination
There are no available reports on the use of spectroscopic techniques (such as UV-Vis, fluorescence, or NMR) or titration methods to determine the stoichiometry of potential complexes formed between this compound and metal ions.
pH-Dependent Coordination Behavior and Ligand Protonation Studies
The influence of pH on the coordination behavior of this compound, including studies on the protonation states of its pyridyl groups and their effect on metal binding, has not been documented.
Supramolecular Chemistry and Non Covalent Interactions Mediated by 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate
Investigation of Hydrogen Bonding Networks Involving Pyridyl Nitrogen and Ester Oxygen Atoms
The structure of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate offers multiple sites for hydrogen bonding, a key directional interaction in molecular self-assembly. The nitrogen atoms of the three pyridyl rings are potent hydrogen bond acceptors. They can readily interact with hydrogen bond donors, such as carboxylic acids or water molecules, leading to the formation of predictable supramolecular synthons. researchgate.netresearchgate.net For instance, in the presence of a dicarboxylic acid, it is conceivable that strong N-H···O or O-H···N hydrogen bonds would form, creating extended one-, two-, or three-dimensional networks. researchgate.netnih.gov
The ester oxygen atoms, particularly the carbonyl oxygen, also act as hydrogen bond acceptors, albeit weaker than the pyridyl nitrogen. acs.org This allows for the possibility of bifurcated or more complex hydrogen bonding patterns where a single donor molecule interacts with both the pyridyl nitrogen and a nearby ester oxygen. mdpi.com The interplay between these acceptor sites could lead to robust, multidimensional crystalline solids. In the presence of water, it is expected that water molecules would bridge different this compound units, with the water acting as a hydrogen bond donor to both the pyridyl nitrogen and ester oxygen atoms. acs.org
| Predicted Hydrogen Bond Interactions | |
| Interaction Type | Potential Partners |
| Pyridyl N ··· H-O | Carboxylic acids, Alcohols, Water |
| Pyridyl N ··· H-N | Amides, Amines |
| Ester C=O ··· H-O | Water, Alcohols |
| Ester C=O ··· H-N | Amides, Amines |
Analysis of π-π Stacking Interactions in Crystalline and Amorphous Assemblies
The three aromatic pyridyl rings are prime candidates for engaging in π-π stacking interactions, which are crucial for the stabilization of many crystal structures. acs.org These interactions can occur in several geometries, including face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face). researchgate.net In the solid state, it is highly probable that the pyridyl rings of adjacent this compound molecules would arrange to maximize these stabilizing interactions, often with centroid-to-centroid distances between 3.3 and 3.8 Å. researchgate.net
The flexible pentanoate backbone allows the pyridyl rings significant conformational freedom to adopt orientations that favor strong π-π stacking. nih.govrsc.org This could lead to the formation of one-dimensional columns or two-dimensional sheets of stacked rings. In amorphous states or in solution, transient π-π interactions are also expected, influencing the molecule's aggregation behavior. The nature of these interactions can be tuned by factors like the presence of electron-donating or electron-withdrawing groups on interacting partners, which would alter the quadrupolar moment of the pyridyl ring. nih.gov
| Predicted π-π Stacking Parameters | |
| Stacking Geometry | Typical Centroid-Centroid Distance (Å) |
| Parallel-Displaced | 3.4 - 3.8 |
| Face-to-Face (Sandwich) | 3.3 - 3.6 |
| T-shaped (Edge-to-Face) | 4.5 - 5.5 |
Characterization of C-H···π, Halogen Bonding, and Other Weak Intermolecular Forces
Beyond hydrogen bonding and π-π stacking, a suite of other weak intermolecular forces would contribute to the supramolecular architecture of this compound.
Halogen Bonding: If co-crystallized with halogen-bond-donating molecules (e.g., perfluorohaloarenes), the pyridyl nitrogen atoms of this compound would be excellent halogen bond acceptors. mdpi.comnih.gov This interaction, where a halogen atom acts as an electrophilic species, is highly directional and can be a powerful tool in crystal engineering. rsc.orgnih.gov The strength of this bond would depend on the halogen, with iodine forming the strongest bonds. nih.gov
Host-Guest Chemistry and Encapsulation Phenomena
The flexible, tripodal nature of this compound suggests its potential to act as a ligand in the formation of larger, cage-like or macrocyclic structures. When coordinated to metal ions, such ligands can self-assemble into discrete, three-dimensional hosts capable of encapsulating smaller guest molecules. rsc.orgresearchgate.netsoton.ac.uk
Recognition of Neutral Guest Molecules within Supramolecular Cavities
If this compound were used as a building block for a metal-organic cage, the resulting cavity could be designed to recognize and bind neutral guest molecules. rsc.org The interior of such a cage would be lined with the pentanoate backbones and the faces of the pyridyl rings. The binding of guests would be driven by a combination of size/shape complementarity and weak intermolecular forces, such as C-H···π and van der Waals interactions between the guest and the cage's interior surface. researchgate.netrsc.org The selectivity of the host for different guests could be tuned by altering the size of the cage, for example, by using different metal centers or by modifying the ligand backbone.
Binding and Encapsulation of Ions (Anions or Cations)
The host-guest chemistry of pyridyl-containing structures is not limited to neutral species. Pyridine-based macrocycles and cages have shown capabilities in binding both cations and anions. nih.govrsc.org
Cation Binding: While the pyridyl nitrogen is typically a ligand for metal cations in the construction of the host, the cavity of a resulting cage could potentially bind other organic cations. This binding would likely be driven by cation-π interactions, where the electron-rich face of the pyridyl rings interacts favorably with a positive charge. nih.govjyu.fi
Anion Binding: The inward-pointing C-H bonds of the pyridyl rings within a cage structure can create an electron-deficient cavity suitable for binding anions. soton.ac.uk The binding would be facilitated by multiple C-H···anion hydrogen bonds. The encapsulation of anions is a significant area of research, and a host derived from this compound could be designed to selectively bind specific anions based on their geometry and charge. acs.org
Insufficient Information Available to Generate Article on "this compound"
Following a comprehensive search for the chemical compound "this compound" and its IUPAC name, "1,3,5-tripyridin-3-ylpentane-1,5-dione," it has been determined that there is insufficient publicly available scientific literature to construct the detailed article as outlined in the user's request.
Extensive searches were conducted to locate research findings on the application of this specific compound in the fields of heterogeneous catalysis, luminescent materials, chemical sensors, and gas storage and separation. These searches, which included various permutations of the compound's name in conjunction with relevant technical keywords, did not yield any specific studies or data.
The available information is limited to basic chemical identifiers and properties found in chemical databases. There is a notable absence of published research articles detailing the synthesis, characterization, and application of "this compound" within the specified areas of advanced functional materials.
Without access to research data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline, including sections on the design of active sites in coordination polymers, assessment of turnover frequency, photophysical property characterization, luminescence quenching methodologies, and integration into materials for gas storage.
Therefore, the request to generate an article on "this compound" cannot be fulfilled at this time due to the lack of requisite information in the public domain. Further research and publication on this specific compound would be necessary to provide the basis for such an article.
Exploration of 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate in Advanced Functional Materials Research
Integration into Materials for Gas Storage and Separation
Adsorption Isotherm Measurement and Breakthrough Curve Analysis for Gas Uptake
Currently, there is a lack of publicly available scientific literature detailing the adsorption isotherm measurements or breakthrough curve analysis for 1,3,5-Tri(3-pyridyl)-1,5-pentanoate. This indicates that the potential of this specific compound as a porous material for gas uptake and separation has not yet been experimentally investigated or reported in peer-reviewed journals. The IUPAC name for this compound is 1,3,5-tripyridin-3-ylpentane-1,5-dione and its CAS number is 94678-45-2.
Correlation of Pore Size and Topology with Gas Adsorption Performance
Without experimental data on the synthesis of porous materials from this compound, it is not possible to establish a correlation between its pore size, topology, and gas adsorption performance. The creation of such materials, for instance, through the formation of metal-organic frameworks (MOFs), would be a prerequisite for studying these properties. While the synthesis and crystal structure of a related isomer, 1,3,5-Tri-2-pyridylpentane-1,5-dione, has been reported, this study did not include an investigation into its porosity or gas adsorption capabilities. researchgate.net
Electrochemical Applications as Electrode Modifiers or in Redox-Active Frameworks
Cyclic Voltammetry and Chronoamperometry Studies
No published research is currently available that describes cyclic voltammetry or chronoamperometry studies conducted on this compound. Such studies are essential for evaluating the electrochemical behavior of a compound, including its redox potentials and the stability of its oxidized and reduced forms. This information would be crucial for assessing its suitability as an electrode modifier or as a component in redox-active frameworks.
Methodological Evaluation of Electrocatalytic Activity
In the absence of fundamental electrochemical studies, there has been no methodological evaluation of the electrocatalytic activity of this compound. Determining any potential electrocatalytic properties would require systematic investigation using appropriate electrochemical techniques and substrates.
Reactivity and Derivatization Studies of 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate
Hydrolysis and Transesterification Reactions of the Pentanoate Moieties
While the name provided in the subject suggests pentanoate ester groups, the structure corresponds to a 1,5-dione. Therefore, this section will focus on the hydrolysis of the dione's carbonyl groups. The carbon-carbon bond cleavage in β-diketones through hydrolysis is a known process, although less common than the hydrolysis of esters or amides. researchgate.net This reaction can be catalyzed by enzymes, known as β-diketone hydrolases, or by chemical means, often under basic or acidic conditions. nih.govacs.org
The hydrolysis of 1,3,5-tripyridin-3-ylpentane-1,5-dione would involve the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons. The presence of three pyridyl groups, which are electron-withdrawing, can influence the reactivity of the carbonyl groups. The reaction can proceed through different pathways, potentially leading to the cleavage of the pentane (B18724) chain. For instance, hydrolysis could yield pyridin-3-yl ketones and other derivatives. The specific conditions, such as pH and temperature, would play a crucial role in determining the reaction's outcome and selectivity. acs.org
It is important to note that the term "transesterification" is not directly applicable to a dione. However, one could envision analogous reactions where the carbonyl groups react with alcohols under certain catalytic conditions, potentially leading to acetal (B89532) or ketal formation rather than a complete cleavage of the backbone.
Functionalization of the Pyridyl Rings
The three pyridyl rings in 1,3,5-tripyridin-3-ylpentane-1,5-dione are key sites for derivatization, allowing for the modulation of the compound's electronic properties, solubility, and coordination ability.
N-Alkylation and Quaternization Strategies for Modifying Electron Density
The nitrogen atoms of the pyridyl rings are nucleophilic and can be readily alkylated to form pyridinium (B92312) salts. This process, known as quaternization, significantly alters the electron density of the pyridine (B92270) ring, making it more electron-deficient. osti.govnih.gov The reaction typically involves treatment with an alkyl halide, such as methyl iodide or an alkyl bromide. osti.gov The rate and efficiency of quaternization can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. nih.gov Microwave-assisted methods have been shown to accelerate these reactions.
The formation of pyridinium salts opens up further synthetic possibilities, such as the generation of pyridinium ylides. These ylides are versatile intermediates in organic synthesis, capable of participating in various cycloaddition and condensation reactions to form new heterocyclic structures. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Table 1: Examples of Pyridine Quaternization Reactions
| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Pyridine | 1-Bromoadamantane | - | Sealed tube | 1-(1-Adamantyl)pyridinium bromide | - | osti.gov |
| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Acetonitrile | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78 | nih.gov |
| 2-Methylpyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Acetonitrile | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 31 | nih.gov |
| Isoquinoline | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Acetonitrile | 70 °C, 216 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 72 | nih.gov |
Metalation and Cross-Coupling Reactions for Peripheral Modification
The pyridyl rings can also be functionalized through metalation followed by reaction with an electrophile, or through direct cross-coupling reactions. Metalation, typically achieved with strong bases like organolithium reagents or lithium amides, allows for the introduction of a variety of substituents at specific positions on the pyridine ring. nih.govacs.orgacs.org The regioselectivity of metalation is influenced by the position of the existing substituent and the reaction conditions. For 3-substituted pyridines, metalation can occur at the C2, C4, or C6 positions. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.comnih.govyoutube.comlibretexts.orgnih.gov This would typically involve converting one of the pyridyl C-H bonds into a C-halogen or C-triflate bond, which can then be coupled with a boronic acid or ester. This approach allows for the introduction of aryl, heteroaryl, or vinyl groups onto the pyridyl rings, significantly expanding the structural diversity of the derivatives.
Table 2: Examples of Suzuki-Miyaura Coupling with Pyridyl Halides
| Pyridyl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 85 | mdpi.com |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 92 | mdpi.com |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 65 | mdpi.com |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 78 | mdpi.com |
Modification of the Pentane Backbone for Tailored Properties
The pentane backbone of 1,3,5-tripyridin-3-ylpentane-1,5-dione possesses acidic α-hydrogens, which are the protons on the carbons adjacent to the carbonyl groups (C2 and C4). These protons can be removed by a base to form an enolate, a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. msu.eduidc-online.comsketchy.com
One of the most important reactions involving enolates is the aldol (B89426) reaction, where the enolate attacks a carbonyl group. jove.com In the case of 1,3,5-tripyridin-3-ylpentane-1,5-dione, intramolecular aldol condensation could potentially lead to the formation of cyclic products. For example, the enolate formed at C4 could attack the carbonyl at C1, leading to a five-membered ring. Alternatively, intermolecular aldol reactions with other aldehydes or ketones could be used to introduce new substituents onto the pentane backbone.
The α-carbons can also be alkylated by treating the enolate with an alkyl halide. This allows for the introduction of various alkyl chains, which can be used to tune the steric and electronic properties of the molecule. Halogenation at the α-position is another possible modification, which can provide a handle for further functionalization through nucleophilic substitution or cross-coupling reactions. msu.edu
Polymerization and Oligomerization Approaches for Macromolecular Architectures
The presence of three pyridyl groups makes 1,3,5-tripyridin-3-ylpentane-1,5-dione an interesting candidate as a monomer or a cross-linking agent for the synthesis of polymers and oligomers. Pyridine-containing polymers are of interest for a variety of applications, including as materials for catalysis, drug delivery, and electronics.
The pyridyl nitrogen atoms can coordinate to metal ions, suggesting that this molecule could be used to form coordination polymers. These are materials in which metal ions are linked together by organic ligands, often forming extended one-, two-, or three-dimensional networks.
Furthermore, if the pyridyl rings are functionalized with polymerizable groups, such as vinyl or ethynyl (B1212043) groups, the resulting monomers could be subjected to various polymerization techniques, such as free-radical polymerization or transition-metal-catalyzed polymerization, to produce high molecular weight polymers with a high density of pyridyl units. nih.gov The quaternization of the pyridyl groups in such polymers can also be used to create charged polymers with interesting solution and solid-state properties.
Another approach could involve using the reactivity of the pentane backbone. For example, polycondensation reactions could be envisioned if the molecule is first derivatized to contain two reactive functional groups at its termini. The multifunctional nature of 1,3,5-tripyridin-3-ylpentane-1,5-dione provides a versatile platform for the design of complex macromolecular architectures.
Advanced In Situ and Operando Analytical Methodologies for Dynamic Studies
Synchrotron X-ray Diffraction for Time-Resolved Structural Evolution
Synchrotron X-ray diffraction is a powerful technique for probing the atomic and molecular structure of materials with high resolution and in real-time. This methodology could provide invaluable insights into the crystalline structure of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, including lattice parameters, phase transitions under different temperatures and pressures, and the dynamics of structural changes during chemical reactions.
Detailed Research Findings: Currently, there are no published studies that have employed synchrotron X-ray diffraction to investigate the structural properties of this compound. Such research would be novel and could elucidate the material's fundamental crystallographic characteristics.
In-situ Spectroscopy (e.g., NMR, IR, UV-Vis) for Real-Time Reaction Monitoring
In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the real-time monitoring of chemical reactions. These methods can track the formation and consumption of reactants, intermediates, and products, providing crucial kinetic and mechanistic information. The application of these techniques to the synthesis or degradation of this compound would offer a detailed understanding of its reaction pathways.
Detailed Research Findings: A thorough search of scientific databases indicates that no studies have been published detailing the use of in-situ NMR, IR, or UV-Vis spectroscopy to monitor reactions involving this compound. This represents a significant opportunity for future research to explore the compound's reactivity and stability in real-time.
Cryo-Electron Microscopy (Cryo-EM) for Characterization of Nanoscale Assemblies and Colloids
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for visualizing biological and chemical structures at near-atomic resolution. If this compound were to be used in the formation of nanoscale assemblies, such as nanoparticles, micelles, or other colloidal structures, Cryo-EM would be the ideal tool for their characterization. It would reveal the morphology, size distribution, and internal structure of such assemblies.
Detailed Research Findings: There is currently no available research that has utilized Cryo-EM to study any nanoscale assemblies or colloids formed from this compound. Research in this area would be pioneering, potentially uncovering new applications for this compound in nanotechnology and materials science.
Future Research Directions and Translational Perspectives for 1,3,5 Tri 3 Pyridyl 1,5 Pentanoate
Exploration of Novel Synthetic Pathways for Scalable Production
The future utility of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate in large-scale applications hinges on the development of efficient and scalable synthetic methodologies. Current synthetic approaches for similar 1,3,5-tricarbonyl derivatives often involve the condensation of 1,3-bis(silyl enol ethers) with acid chlorides. organic-chemistry.org While effective at a lab scale, these methods may present challenges in terms of cost and scalability. Future research should focus on developing more direct and atom-economical routes.
One promising avenue is the exploration of one-pot green synthesis methods. For instance, a boric acid-catalyzed reaction between a suitable pentanedione precursor and a 3-pyridyl derivative in an environmentally benign solvent like polyethylene (B3416737) glycol could offer a more sustainable approach. nih.gov Additionally, investigating transition-metal-catalyzed cross-coupling reactions, such as the Ullmann coupling, could provide a high-yield pathway to this and related multi-substituted aryl compounds. researchgate.net
| Potential Synthetic Pathway | Key Reactants | Potential Advantages | Potential Challenges |
| Modified Aldol (B89426)/Michael Addition | 3-acetylpyridine, formaldehyde (B43269) derivative | Potentially a one-pot synthesis, use of readily available starting materials. | Control of side reactions, purification of the final product. |
| Cross-Coupling Reactions | Halogenated pentanedione, 3-pyridylboronic acid | High yields, good functional group tolerance. | Cost of catalyst and ligands, removal of metal impurities. |
| Green Catalytic Condensation | Pentanedione, 3-pyridylaldehyde | Use of environmentally friendly catalysts and solvents. nih.gov | Catalyst efficiency and recyclability, reaction optimization. |
Design and Synthesis of Multifunctional Coordination Polymers with Synergistic Properties
The presence of multiple pyridyl nitrogen atoms makes this compound an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). frontiersin.org The flexibility of the pentanoate backbone, combined with the coordinating ability of the pyridyl groups, could lead to novel network topologies with interesting properties.
Future research should focus on the synthesis of CPs with various transition metals (e.g., Co, Zn, Cd) to explore the resulting structural diversity and functional properties. researchgate.netrsc.org By carefully selecting the metal centers and reaction conditions, it may be possible to create multifunctional materials that exhibit synergistic properties, such as combined luminescence and magnetic behavior or catalytic activity and guest-selective sorption. researchgate.net The adaptability of pyridyl-based linkers has been shown to be crucial in assembling a diversity of CP structures. nih.gov
Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance
The incorporation of this compound into hybrid organic-inorganic materials represents a significant area for future investigation. These materials, which combine the properties of both organic and inorganic components, can exhibit enhanced performance in a variety of applications. For example, hybrid materials based on polyoxometalates and pyridyl-containing organic ligands have shown promise in catalysis, electrochemistry, and photoluminescence. researchgate.netrsc.org
Future work could involve the synthesis of hybrid materials where this compound is covalently or non-covalently linked to inorganic frameworks such as silica, titania, or metal oxides. rsc.org The resulting materials could find applications as novel catalysts, sensors, or in the development of advanced coatings and composites. The synthesis of organic-inorganic hybrid salts is another area of interest. frontiersin.org
Development of Predictive Computational Models for Ligand Design and Material Discovery
Computational modeling will be an indispensable tool in guiding the future development of materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, conformational preferences, and coordinating behavior of the ligand. This information can then be used to design new ligands with tailored properties for specific applications.
Furthermore, the development of predictive models for the assembly of CPs and MOFs can accelerate the discovery of new materials with desired topologies and properties. By simulating the interactions between the organic ligand and various metal centers, it may be possible to predict the resulting framework structure and its potential for applications such as gas storage, separation, or catalysis. In silico analysis has already proven useful in predicting the bioavailability and stability of other pyridyl-containing compounds. nih.gov
Investigation into Large-Scale Synthesis Methodologies for Potential Industrial Research Applications
For this compound to be considered for industrial research applications, robust and cost-effective large-scale synthesis methods must be developed. This will require a shift from laboratory-scale batch processes to more continuous and scalable manufacturing techniques. Research in this area should focus on process optimization, minimizing the use of hazardous reagents and solvents, and developing efficient purification methods.
Drawing inspiration from the industrially scalable synthesis of other platform chemicals, such as 1,3-cyclopentanediol (B3029237) from biomass, future work could explore the use of renewable feedstocks and heterogeneous catalysts to improve the sustainability and economic viability of the synthesis. researchgate.netrsc.org The development of such methods will be crucial for unlocking the full translational potential of this promising compound.
Q & A
Q. What are the established synthetic pathways for 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Step 1: Begin with esterification or condensation reactions, leveraging pyridyl-group reactivity. Common precursors include 3-pyridylcarbinol and pentanedioic acid derivatives.
- Step 2: Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd-based or acid catalysts) via factorial design experiments to assess temperature, pH, and stoichiometry effects .
- Step 3: Use HPLC or GC-MS to monitor reaction progress and quantify intermediates. Compare yields under varying conditions to identify optimal parameters .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should they be integrated?
Methodological Answer:
- Step 1: Combine / NMR to confirm molecular structure, focusing on pyridyl proton splitting patterns and ester carbonyl signals.
- Step 2: Use FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm).
- Step 3: Pair LC-MS with elemental analysis to confirm purity and molecular weight. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers align studies of this compound with a theoretical framework (e.g., supramolecular chemistry or coordination chemistry)?
Methodological Answer:
- Step 1: Ground hypotheses in existing theories—e.g., pyridyl ligands’ role in metal-organic frameworks (MOFs) or host-guest interactions.
- Step 2: Design experiments to test predictions (e.g., binding affinity with transition metals using UV-Vis titration).
- Step 3: Compare results with literature to refine theoretical models, addressing discrepancies through controlled replicates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) enhance understanding of this compound’s physicochemical behavior?
Methodological Answer:
- Step 1: Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites.
- Step 2: Use COMSOL to simulate diffusion kinetics in membrane separation systems or catalytic cycles .
- Step 3: Validate simulations with experimental data (e.g., cyclic voltammetry for redox behavior). Iterate models to reduce error margins .
Q. How should researchers resolve contradictions between experimental data and literature reports (e.g., conflicting catalytic activity or solubility profiles)?
Methodological Answer:
- Step 1: Conduct meta-analysis of literature to identify variables causing discrepancies (e.g., solvent polarity, temperature gradients).
- Step 2: Replicate conflicting experiments under strictly controlled conditions, using statistical tools (ANOVA, t-tests) to assess significance.
- Step 3: Propose mechanistic hypotheses (e.g., solvent-dependent conformational changes) and test via variable-isolation studies .
Q. What advanced experimental designs (e.g., multi-variable optimization or DoE) are suitable for studying this compound’s role in complex systems like MOFs or drug delivery?
Methodological Answer:
- Step 1: Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., ligand concentration, pH, temperature).
- Step 2: Use response surface methodology (RSM) to model non-linear relationships and identify optimal synthesis/application conditions.
- Step 3: Validate models with confirmatory runs and apply to real-world systems (e.g., MOF stability under hydrothermal conditions) .
Q. What methodologies are recommended for assessing environmental or biological impacts (e.g., biodegradability or cytotoxicity) of this compound?
Methodological Answer:
- Step 1: Perform OECD-compliant biodegradation assays (e.g., 301F) to evaluate persistence in aquatic/soil systems.
- Step 2: Use in vitro cytotoxicity screens (e.g., MTT assays on human cell lines) to assess biocompatibility.
- Step 3: Cross-reference with computational toxicity predictions (e.g., QSAR models) to prioritize high-risk endpoints for further testing .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
